molecular formula C₁₅H₂₇NO₁₁ B1139687 N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide CAS No. 109303-71-1

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide

Katalognummer B1139687
CAS-Nummer: 109303-71-1
Molekulargewicht: 397.38
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is of significant interest due to its complex structure and potential applications in various fields of chemistry and biology. Its intricate molecular architecture invites detailed study to understand its synthesis pathways, molecular interactions, structural characteristics, and physicochemical properties.

Synthesis Analysis

Synthetic approaches for compounds with similar structural frameworks often involve multi-step reactions, starting from simple precursors to gradually build up the desired molecular complexity. For instance, the synthesis of related compounds typically includes steps such as acetylation, treatment with amines, and subsequent cyclization reactions. These processes are carefully designed to introduce specific functional groups at precise locations on the molecule, enabling the formation of the target compound with high specificity (Pratibha Sharma et al., 2004).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated through techniques like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. Studies on similar molecules have shown that crystallization can lead to the formation of distinct structural motifs, reflecting the molecular geometry and the electronic interactions between different parts of the molecule (T. Baranova et al., 2012).

Chemical Reactions and Properties

The reactivity of such compounds is closely related to their chemical structure, with specific functional groups undergoing characteristic reactions. For example, acetamide groups in related compounds have been modified to enhance their biological activity or to introduce new functional capabilities, showcasing the versatility of these molecular frameworks in chemical synthesis (Xiao-meng Wang et al., 2015).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, of compounds like the one are significantly influenced by their molecular structure. For example, the planarity and rigidity of the molecule can affect its crystallinity and melting behavior, as demonstrated in studies on structurally related compounds (A. Bunev et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents or stability under various conditions, are crucial for understanding the applications and handling of the compound. Studies on related molecules have explored their reactivity in synthesis, highlighting the influence of the molecular structure on chemical behavior and the potential for creating diverse derivatives with varying properties (N. Agarwal et al., 1976).

Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes for Degradation

Research on acetaminophen, a compound with some structural similarities, particularly in terms of the acetamide group, shows that advanced oxidation processes (AOPs) are effective for degrading acetaminophen and its by-products in aqueous media. These processes result in various degradation products, some of which have been identified as mutagenic or toxic, highlighting the importance of thorough degradation pathways analysis and environmental impact assessments (Qutob et al., 2022).

Antioxidant and Anti-inflammatory Activities

The review on the biological effects of acetamide and its derivatives emphasizes their varied biological responses, which include antioxidant and anti-inflammatory activities. This suggests that compounds containing the acetamide group could potentially be utilized in therapeutic applications aimed at mitigating oxidative stress and inflammation (Kennedy, 2001).

Biomass Conversion to Value-added Products

Studies on biomass conversion highlight the potential of utilizing structural analogs of the query compound for sustainable production of value-added chemicals, such as furan derivatives. These chemicals serve as platform molecules for generating polymers, fuels, and other functional materials, demonstrating the compound's relevance in green chemistry and industrial applications (Chernyshev et al., 2017).

Neuroprotective and Antidepressant Effects

Research on ketamine and its metabolites, which share functional groups with the query compound, reveals significant neuroprotective and antidepressant effects. This includes the modulation of glutamate and AMPA receptors, indicating potential applications in treating various neurological disorders and elucidating mechanisms of action relevant to the chemical structure (Zanos et al., 2018).

Eigenschaften

CAS-Nummer

109303-71-1

Produktname

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide

Molekularformel

C₁₅H₂₇NO₁₁

Molekulargewicht

397.38

IUPAC-Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide

InChI

InChI=1S/C15H27NO11/c1-5(18)16-8-11(21)9(19)6(3-17)26-14(8)25-4-7-10(20)12(22)13(23)15(24-2)27-7/h6-15,17,19-23H,3-4H2,1-2H3,(H,16,18)

SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC)O)O)O)CO)O)O

Synonyme

GalNAc1-b-3Gal-α-OMe_x000B_

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.